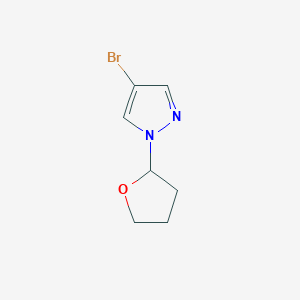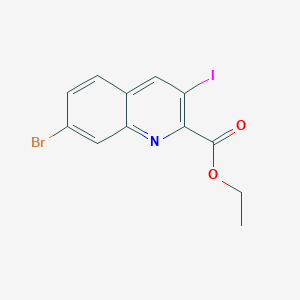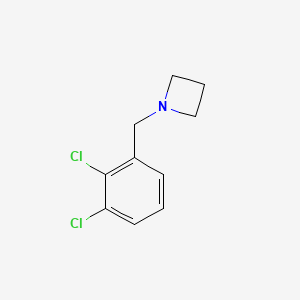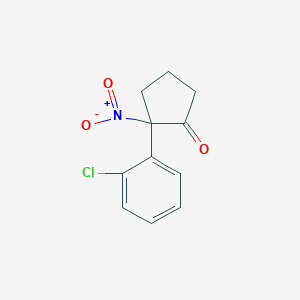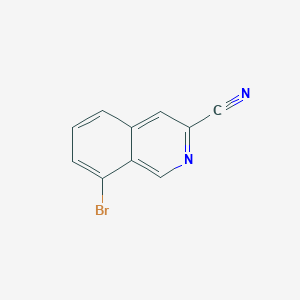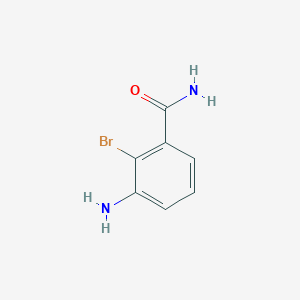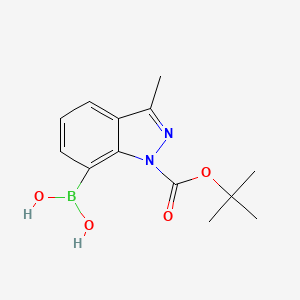
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: The boronic acid group can undergo protodeboronation, especially under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed in protodeboronation reactions.
Chemistry:
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
N-Boc-indole-2-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
N-Boc-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring.
Uniqueness:
Structural Features: The presence of both a tert-butoxycarbonyl group and a boronic acid group on the indazole ring makes it unique compared to other boronic acid derivatives.
Reactivity: Exhibits unique reactivity in cross-coupling reactions due to the electronic effects of the substituents.
Eigenschaften
Molekularformel |
C13H17BN2O4 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-7-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-9-6-5-7-10(14(18)19)11(9)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI-Schlüssel |
SUZYMPMWXIBFBK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C(=NN2C(=O)OC(C)(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
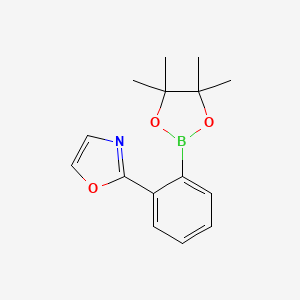
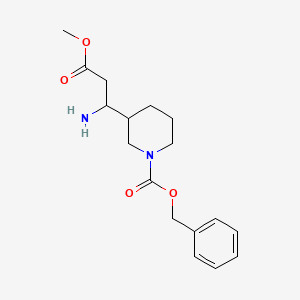
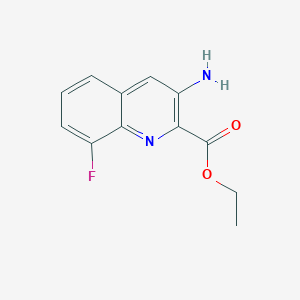


![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
